5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that has garnered significant attention in scientific research due to its unique chemical structure and potential applications across various fields. The compound's multifunctional groups make it a valuable subject of study in synthetic chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves multiple steps:
Halogenation: : Introduction of a bromine atom into the pyridine ring.
Ether Formation: : Reaction of the 3-chloropyridine with an appropriate alcohol to form the ether group.
Piperidine Addition: : Attachment of the piperidine ring to the etherified pyridine derivative.
Nitrile Introduction: : Incorporation of the nitrile group through suitable reagents.
The reactions typically require specific catalysts and solvents to ensure the desired transformations occur with high yield and purity. Conditions such as temperature, pressure, and time are meticulously controlled to optimize the synthesis.
Industrial Production Methods: For industrial-scale production, the process involves:
Large-scale reactors: : Use of continuous flow reactors for efficient and scalable synthesis.
Advanced Purification: : Techniques such as chromatography and crystallization to ensure high purity.
Automation: : Integration of automated systems to monitor and control reaction parameters, ensuring consistency and safety.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Converts it to different functional derivatives.
Reduction: : Reduces specific groups while retaining core structure.
Substitution: : Substitutes functional groups with other moieties for diversified functionality.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: : Reagents like alkyl halides or acyl chlorides, often in the presence of catalysts.
Major Products Formed
Oxidation: : Produces oxidized derivatives, often altering the bromine or nitrile groups.
Reduction: : Results in reduced pyridine derivatives, sometimes modifying the ether linkage.
Substitution: : Yields compounds with varied functional groups, enhancing biological activity or stability.
Scientific Research Applications
The compound's structure allows it to interact with various biological targets, making it valuable in multiple fields:
Chemistry
Synthetic Intermediates: : Utilized in creating more complex molecules.
Catalysts: : Acts as a ligand or component in catalytic systems.
Biology
Protein Binding: : Studies show potential for binding to specific proteins, influencing biological pathways.
Enzyme Inhibition: : Inhibits certain enzymes, useful in research for disease treatments.
Medicine
Drug Development: : Explored as a lead compound for pharmaceuticals, particularly in targeting neurological or inflammatory conditions.
Industry
Material Science: : Used in developing advanced materials with unique properties.
Chemical Sensors: : Incorporated into sensors for detecting specific analytes.
Mechanism of Action
Mechanism: The compound interacts with molecular targets through:
Binding Affinity: : High affinity for specific receptors or enzymes.
Pathway Modulation: : Alters biological pathways by inhibiting or activating targets.
Molecular Targets and Pathways
Receptors: : Binds to specific receptors influencing signal transduction.
Enzymes: : Inhibits enzymes, thereby modulating metabolic pathways.
Comparison with Similar Compounds
5-bromo-2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile stands out due to its unique bromine and nitrile groups, providing distinct chemical reactivity and biological activity compared to similar compounds.
Similar Compounds
4-(3-chloropyridin-4-yl)methoxypiperidine: : Lacks the bromine group, altering its chemical properties.
5-bromo-2-methylpyridine-3-carbonitrile: : Lacks the ether linkage, influencing biological activity.
3-chloro-4-(piperidin-1-yl)pyridine: : Different positioning of functional groups, resulting in varied reactivity.
The distinct combination of functional groups in this compound offers enhanced versatility and potential in scientific research.
Properties
IUPAC Name |
5-bromo-2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN4O/c18-14-7-13(8-20)17(22-9-14)23-5-2-12(3-6-23)11-24-16-1-4-21-10-15(16)19/h1,4,7,9-10,12H,2-3,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZACDMROGYWBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=C(C=C(C=N3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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